(3-Fluoro-2-methylpyridin-4-YL)boronic acid
Description
(3-Fluoro-2-methylpyridin-4-yl)boronic acid (CAS: 1310383-56-2) is an organoboron compound with the molecular formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol. It features a pyridine ring substituted with a fluorine atom at position 3, a methyl group at position 2, and a boronic acid moiety at position 2. This structural configuration confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . The compound is stored under inert conditions (2–8°C) due to its sensitivity to hydrolysis and oxidation .
Properties
IUPAC Name |
(3-fluoro-2-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDELAHKCYGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678193 | |
| Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-56-2 | |
| Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methylpyridin-4-YL)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylpyridine.
Lithiation: The pyridine derivative is subjected to lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate or boron tribromide, to introduce the boronic acid group.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(3-Fluoro-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-methylpyridin-4-YL)boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities to (3-Fluoro-2-methylpyridin-4-yl)boronic acid, as determined by molecular similarity algorithms:
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| (3-Fluoropyridin-4-yl)boronic acid hydrate | 2377606-43-2 | 1.00 | Fluorine (position 3), boronic acid |
| (3,5-Difluoropyridin-4-yl)boronic acid | 956003-87-5 | 0.98 | Fluorines (positions 3,5), boronic acid |
| (2,5-Difluoropyridin-4-yl)boronic acid | 1263375-23-0 | 0.85 | Fluorines (positions 2,5), boronic acid |
| (3-(Pyridin-3-yl)phenyl)boronic acid | 351422-72-5 | 0.91 | Biphenyl-pyridine hybrid, boronic acid |
Key Observations :
- Fluorination at position 3 (as in the target compound) is associated with enhanced metabolic stability compared to non-fluorinated analogues .
Physicochemical Properties
Solubility and Stability
- Target Compound: Limited solubility data are available, but its structural features (methyl and fluorine groups) suggest moderate lipophilicity. Precipitation issues in aqueous media (common in boronic acids) may occur, as seen in analogues like pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid, which precipitate in RPMI culture medium .
- Phenylboronic Acid : Exhibits superior aqueous solubility due to its planar aromatic ring but lacks the hydrolytic stability conferred by fluorine substitution .
Acidity (pKa)
- The pKa of boronic acids determines their reactivity in esterification and binding to biological targets.
- Target Compound: Experimental pKa data are unavailable, but fluorine’s electron-withdrawing effect likely lowers its pKa compared to non-fluorinated analogues (e.g., 4-MCPBA, pKa ~8.5) .
- Triazole-Substituted Analogues : 1-amido-2-triazolylethaneboronic acid has a pKa optimized for β-lactamase inhibition (Ki ~40 nM), suggesting fluorinated pyridinyl derivatives may similarly benefit from tailored acidity .
Antiproliferative Effects
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively .
- Target Compound: No direct data exist, but its fluorine and methyl groups may enhance membrane permeability compared to bulkier polycyclic analogues.
Enzyme Inhibition
- Bifunctional Aryl Boronic Acids : FL-166 (Ki = 40 nM against SARS-CoV-2 3CLpro) demonstrates the importance of boronic acid positioning for protease inhibition .
- Target Compound : The pyridine ring’s nitrogen may coordinate with catalytic serine residues, mimicking interactions seen in β-lactamase inhibitors like vaborbactam .
Reactivity in Cross-Coupling Reactions
Biological Activity
(3-Fluoro-2-methylpyridin-4-YL)boronic acid is an organoboron compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing biologically active compounds. This article explores its biological activity, including its mechanisms, applications in drug development, and comparative analysis with similar compounds.
Molecular Formula: C₆H₇BFNO₂
Molecular Weight: 154.93 g/mol
CAS Number: 1310383-56-2
The synthesis of this compound typically involves:
- Lithiation of 3-fluoro-2-methylpyridine using a strong base (e.g., n-butyllithium).
- Borylation with boron reagents (e.g., trimethyl borate).
- Hydrolysis to yield the final product.
This compound can undergo several types of reactions, including Suzuki-Miyaura coupling, oxidation, and nucleophilic substitution, which are essential for its application in organic synthesis and medicinal chemistry .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly significant in the development of enzyme inhibitors for therapeutic applications.
- Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules that may exhibit biological activity .
Applications in Medicinal Chemistry
This compound has been employed in various studies focusing on its potential as a therapeutic agent:
- Anticancer Activity: Research indicates that boronic acids can enhance the efficacy of certain chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
- Antibacterial and Antiviral Properties: Studies have shown that derivatives of boronic acids exhibit antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and antiviral effects against viruses like the tobacco mosaic virus .
- Kinase Inhibition: The compound has been used in the synthesis of kinase inhibitors, which are vital in treating various cancers .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Organoboron compound | Enzyme inhibition, anticancer | Unique fluorine substitution enhances reactivity |
| (4-Methoxyphenyl)boronic acid | Organoboron compound | Moderate anticancer activity | Lacks specific enzyme inhibition properties |
| (4-Fluoro-3-methoxyphenyl)boronic acid | Organoboron compound | Antibacterial | Similar structure but different electronic properties |
The comparison highlights that while many boronic acids demonstrate biological activities, the specific substitution pattern on the pyridine ring of this compound imparts distinct electronic and steric properties that enhance its utility in drug development.
Case Studies
-
Study on Antiviral Activity:
A study evaluated various boronic acid derivatives for their antiviral properties against tobacco mosaic virus. This compound showed promising results, highlighting its potential as a lead compound for developing antiviral agents . -
Combination Therapy Research:
Clinical trials have explored the use of this compound in combination therapies for treating resistant cancers. Results indicated improved efficacy when used alongside traditional chemotherapeutics .
Q & A
Q. Basic
- NMR spectroscopy : , , and NMR confirm substituent positions and boronic acid functionality. NMR shifts (e.g., ~30 ppm for trigonal boronic acids) help distinguish between free and hydrated forms .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight. MALDI-TOF with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation .
- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% typical) .
How do steric and electronic effects of the 3-fluoro and 2-methyl substituents influence reactivity in cross-coupling reactions?
Q. Advanced
- Steric effects : The 2-methyl group hinders access to the boronic acid moiety, reducing reaction rates in sterically demanding couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic effects : The electron-withdrawing fluorine at C3 increases the electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions. DFT calculations show decreased electron density at boron compared to non-fluorinated analogs .
What methodologies are used to study the binding kinetics of this boronic acid with diol-containing biomolecules?
Q. Advanced
- Stopped-flow fluorescence : Measures rapid binding kinetics (millisecond resolution) with sugars (e.g., fructose, glucose). values correlate with thermodynamic affinity .
- Surface plasmon resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips to quantify binding constants () with glycoproteins. Buffer choice (e.g., borate vs. phosphate) modulates selectivity .
How can computational methods like DFT assist in predicting reactivity and stability?
Q. Advanced
- Reactivity prediction : DFT calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the boron center’s LUMO energy predicts susceptibility to hydrolysis .
- Stability studies : Molecular dynamics (MD) simulations model boroxine formation under dehydration. Solvent effects (e.g., DMSO vs. water) are parameterized to predict aggregation .
What safety considerations are critical when handling this compound in laboratory settings?
Q. Basic
- Hazard mitigation : Wear nitrile gloves and goggles; avoid inhalation (H335). Use fume hoods for weighing.
- Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent oxidation.
- Disposal : Neutralize with excess water and treat as hazardous waste due to boron content .
What strategies mitigate boroxine formation during mass spectrometry analysis?
Q. Advanced
- Derivatization : Convert boronic acid to boronic esters using pinacol or 2,3-butanediol. This stabilizes the compound and eliminates trimerization .
- On-plate esterification : Mix with DHB matrix directly on MALDI plates for in situ esterification, enabling clear MS signals without dehydration artifacts .
How does the compound’s structure affect its potential as an anticancer agent, and what in vitro assays evaluate this?
Q. Advanced
- Mechanistic insights : The fluorine enhances membrane permeability, while the boronic acid moiety inhibits proteasomes or kinases.
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
